molecular formula C17H16O B6329817 (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one CAS No. 61572-42-7

(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6329817
CAS No.: 61572-42-7
M. Wt: 236.31 g/mol
InChI Key: NSBPAQMKLQXTEO-MDZDMXLPSA-N
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Description

(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by two 3-methylphenyl groups attached to the α and γ positions of a propenone backbone. Chalcones are widely studied for their nonlinear optical (NLO) properties, chemical reactivity, and applications in materials science and pharmaceuticals .

Properties

IUPAC Name

(E)-1,3-bis(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-5-3-7-15(11-13)9-10-17(18)16-8-4-6-14(2)12-16/h3-12H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBPAQMKLQXTEO-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions on the aromatic rings.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying chalcone reactivity.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activities of (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. The α, β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and disruption of cellular processes. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it can induce apoptosis and inhibit microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key structural differences among chalcone derivatives include:

  • Substituent position : Meta (3-methylphenyl) vs. para (4-methylphenyl, 4-nitrophenyl).
  • Substituent type : Electron-donating (methyl, methoxy) vs. electron-withdrawing (nitro, bromo).
  • Bulkiness : Anthracene substituents introduce steric hindrance compared to smaller groups like methyl .
Table 1: Structural and Molecular Data of Selected Chalcones
Compound Name Substituents Molecular Formula Molecular Weight CAS RN Key References
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one 3-methylphenyl (meta) C₁₇H₁₆O 236.31* - -
(2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one 4-methylphenyl (para) C₁₇H₁₆O 236.31 13565-37-2
(2E)-1,3-Bis(4-nitrophenyl)prop-2-en-1-one 4-nitrophenyl C₁₅H₁₀N₂O₅ 298.25 102692-42-2
(2E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one 4-bromophenyl C₁₅H₁₀Br₂O 366.05 126443-21-8
(2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)... 3-methylphenyl + 4-nitrophenyl C₁₆H₁₃NO₃ 267.28 -
(E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one Anthracenyl C₃₁H₂₀O 408.49 -

*Calculated based on structural similarity to .

Physical and Chemical Properties

Melting Points and Stability
  • The para-substituted (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one exhibits a melting point of 124–126°C , attributed to symmetric crystal packing .
  • Nitro-substituted chalcones (e.g., 4-nitrophenyl derivatives) generally show higher melting points due to strong dipole-dipole interactions and planarity .
  • Bulky anthracene substituents reduce melting points due to disrupted crystal packing .
Reactivity
  • Chloro- and bromo-substituted chalcones (e.g., 4,4'-dichloro derivatives) undergo bioreduction in deep eutectic solvents, suggesting electron-withdrawing groups enhance redox activity .
  • Methoxy groups (e.g., in ) improve solubility in polar solvents, facilitating applications in drug delivery .

Optical and Electronic Properties

  • The nitro-substituted (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)... exhibits a high third-order nonlinear susceptibility (χ³ ≈ 2.77 × 10⁻²⁰ m²/V²), making it suitable for NLO applications .
  • Anthracene-substituted chalcones show red-shifted UV-Vis absorption due to extended π-conjugation .
  • Methyl groups, being electron-donating, may reduce optical nonlinearity compared to nitro derivatives but improve thermal stability .

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